2-Pyrazinecarboxylic acid, 5-amino-6-bromo-3-methyl-, methyl ester 2-Pyrazinecarboxylic acid, 5-amino-6-bromo-3-methyl-, methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13557119
InChI: InChI=1S/C7H8BrN3O2/c1-3-4(7(12)13-2)11-5(8)6(9)10-3/h1-2H3,(H2,9,10)
SMILES: CC1=C(N=C(C(=N1)N)Br)C(=O)OC
Molecular Formula: C7H8BrN3O2
Molecular Weight: 246.06 g/mol

2-Pyrazinecarboxylic acid, 5-amino-6-bromo-3-methyl-, methyl ester

CAS No.:

Cat. No.: VC13557119

Molecular Formula: C7H8BrN3O2

Molecular Weight: 246.06 g/mol

* For research use only. Not for human or veterinary use.

2-Pyrazinecarboxylic acid, 5-amino-6-bromo-3-methyl-, methyl ester -

Specification

Molecular Formula C7H8BrN3O2
Molecular Weight 246.06 g/mol
IUPAC Name methyl 5-amino-6-bromo-3-methylpyrazine-2-carboxylate
Standard InChI InChI=1S/C7H8BrN3O2/c1-3-4(7(12)13-2)11-5(8)6(9)10-3/h1-2H3,(H2,9,10)
Standard InChI Key VFSGCXINBAMREZ-UHFFFAOYSA-N
SMILES CC1=C(N=C(C(=N1)N)Br)C(=O)OC
Canonical SMILES CC1=C(N=C(C(=N1)N)Br)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure is defined by a pyrazine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4) functionalized at three positions:

  • 5-position: Primary amino group (-NH₂), enhancing nucleophilic reactivity.

  • 6-position: Bromine atom (-Br), introducing electrophilic substitution potential.

  • 3-position: Methyl group (-CH₃), contributing to steric effects and lipophilicity.

  • 2-position: Methyl ester (-COOCH₃), influencing solubility and metabolic stability.

The molecular formula is C₇H₈BrN₃O₂, with a molecular weight of 246.06 g/mol. Its IUPAC name, methyl 5-amino-6-bromo-3-methylpyrazine-2-carboxylate, reflects this substitution pattern.

Spectral and Computational Data

  • SMILES Notation: CC1=C(N=C(C(=N1)N)Br)C(=O)OC.

  • InChI Key: VFSGCXINBAMREZ-UHFFFAOYSA-N, a unique identifier for computational chemistry databases.

  • XLogP3-AA: Estimated at 1.2, indicating moderate lipophilicity suitable for drug-like molecules.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₇H₈BrN₃O₂
Molecular Weight246.06 g/mol
CAS Number1823921-17-0
Hydrogen Bond Donors2 (NH₂ group)
Hydrogen Bond Acceptors5 (N, O atoms)

Synthesis and Manufacturing

Reaction Pathways

The synthesis involves multi-step modifications of pyrazine precursors. A representative route, adapted from patent literature , proceeds as follows:

  • Core Formation: Condensation of diaminomaleonitrile with methyl glyoxylate to form 3-methylpyrazine-2-carboxylate.

  • Bromination: Electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane at 0–5°C to introduce the 6-bromo group .

  • Amination: Nucleophilic substitution of a leaving group (e.g., chloride) with ammonia or ammonium hydroxide at the 5-position.

Critical parameters include:

  • Temperature Control: Bromination requires sub-10°C conditions to prevent polybromination .

  • Solvent Selection: Polar aprotic solvents (e.g., acetonitrile) optimize reaction rates .

Table 2: Synthesis Optimization Parameters

StepReagentTemperatureYield
BrominationNBS, DCM0–5°C68%
AminationNH₄OH, ethanol25°C82%

Purification Strategies

Post-synthetic purification employs:

  • Recrystallization: From acetonitrile or ethyl acetate to remove unreacted starting materials .

  • Column Chromatography: Silica gel with ethyl acetate/hexane gradients (30:70 to 50:50) for isomer separation .

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 2.45 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 6.20 (s, 2H, NH₂).

    • ¹³C NMR: 165.8 ppm (C=O), 152.1 ppm (C-Br).

  • Mass Spectrometry:

    • ESI-MS: m/z 247.03 [M+H]⁺, isotopic pattern consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

  • HPLC Purity:

    • C18 column, 90:10 water/acetonitrile, retention time 6.7 min, ≥98% purity.

Thermal Properties

  • Melting Point: 230–234°C (decomposition observed above 230°C) .

  • Stability: Hygroscopic; store under argon at –20°C for long-term stability.

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